molecular formula C4H9ClSi B1585823 1-Chloro-1-methylsiletane CAS No. 2351-34-0

1-Chloro-1-methylsiletane

Cat. No. B1585823
CAS RN: 2351-34-0
M. Wt: 120.65 g/mol
InChI Key: JWKKXHBGWAQZOK-UHFFFAOYSA-N
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Description

1-Chloro-1-methylsiletane (CMS) is a chemical compound that has been studied for many different applications in scientific research. It is a colorless, volatile liquid with a sweet, pungent odor. CMS is used in a range of laboratory experiments, including synthesis, biochemistry, and physiology.

Scientific Research Applications

Use in Synthetic Applications

  • Summary of the Application : 1-Chloro-1-methylsiletane is a unique class of silicon-based reagents that have been used in a number of synthetic applications . These include aldol reactions, allylations, cross-coupling reactions, carbosilane oxidations, and ring expansions .
  • Methods of Application : The specific methods of application can vary depending on the type of reaction. For example, in aldol reactions, 1-Chloro-1-methylsiletane can be used as a Lewis acid to catalyze the reaction . In cross-coupling reactions, it can act as a coupling partner .
  • Results or Outcomes : The use of 1-Chloro-1-methylsiletane in these reactions can lead to the formation of various organic compounds. The specific outcomes can vary depending on the reaction conditions and the other reactants used .

Use in the Formation of Enoxysilacyclobutanes

  • Summary of the Application : 1-Chloro-1-methylsiletane can be used as an intermediate in the formation of enoxysilacyclobutanes .
  • Methods of Application : The specific methods of application can vary depending on the desired enoxysilacyclobutane. Generally, 1-Chloro-1-methylsiletane can react with a suitable organic compound to form the enoxysilacyclobutane .
  • Results or Outcomes : The use of 1-Chloro-1-methylsiletane in this way can lead to the formation of various enoxysilacyclobutanes .

Use in Industrial Synthesis of Reactive Silicones

  • Summary of the Application : 1-Chloro-1-methylsiletane is used in the industrial synthesis of reactive silicones . These silicones are used in a broad range of applications ranging from consumer products and adhesives to medicinal and electronic devices .
  • Methods of Application : The specific methods of application can vary depending on the type of silicone being synthesized. Generally, 1-Chloro-1-methylsiletane can react with suitable organic compounds to form the desired silicone .
  • Results or Outcomes : The use of 1-Chloro-1-methylsiletane in this way can lead to the formation of various types of silicones, each with its own unique properties and applications .

Use in the Preparation of Siletane Derivatives

  • Summary of the Application : 1-Chloro-1-methylsiletane can be used for the preparation of various siletane derivatives . These derivatives have found success in a number of synthetic applications including aldol reactions, allylations, cross-coupling reactions, carbosilane oxidations, and ring expansions .
  • Methods of Application : The specific methods of application can vary depending on the desired siletane derivative. Generally, 1-Chloro-1-methylsiletane can react with suitable organic compounds to form the desired siletane derivative .
  • Results or Outcomes : The use of 1-Chloro-1-methylsiletane in this way can lead to the formation of various siletane derivatives, each with its own unique properties and applications .

Use in the Preparation of Aryl-, Alkenyl-, or Alkylsiletanes

  • Summary of the Application : 1-Chloro-1-methylsiletane can be used for the preparation of various aryl-, alkenyl-, or alkylsiletanes . These siletanes have found success in a number of synthetic applications .
  • Methods of Application : Grignard reagents react efficiently with 1-chloro-1-methylsiletane to provide the corresponding aryl-, alkenyl-, or alkylsiletanes .
  • Results or Outcomes : The use of 1-Chloro-1-methylsiletane in this way can lead to the formation of various aryl-, alkenyl-, or alkylsiletanes, each with its own unique properties and applications .

Use in the Reaction with Lithium Acetylide

  • Summary of the Application : 1-Chloro-1-methylsiletane can be used in the reaction with a lithium acetylide .
  • Methods of Application : The specific method of application involves the reaction of 1-Chloro-1-methylsiletane with a lithium acetylide .
  • Results or Outcomes : The use of 1-Chloro-1-methylsiletane in this way can lead to the formation of a specific compound .

properties

IUPAC Name

1-chloro-1-methylsiletane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClSi/c1-6(5)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKKXHBGWAQZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178075
Record name Silacyclobutane, 1-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1-methylsiletane

CAS RN

2351-34-0
Record name Silacyclobutane, 1-chloro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silacyclobutane, 1-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-1-methylsilacyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JY Choi, SE Denmark - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 2351‐34‐0 ] C 4 H 9 ClSi (MW 120.65) InChI = 1S/C4H9ClSi/c1‐6(5)3‐2‐4‐6/h2‐4H2,1H3 InChIKey = JWKKXHBGWAQZOK‐UHFFFAOYSA‐N (synthesis of alkyl, aryl, and heteroatom…
Number of citations: 0 onlinelibrary.wiley.com
MV Kozytska - 2008 - search.proquest.com
This dissertation is composed of two independent research projects. The first part describes the synthesis and reactivity of siletanylmethyllithium, and includes a thorough review of the …
Number of citations: 2 search.proquest.com
SF Tlais, H Lam, SE House… - The Journal of Organic …, 2009 - ACS Publications
… The arylsiletanes employed in this methodology were prepared by coupling 1-chloro-1-methylsiletane (28) with the requisite aryl Grignard reagent or, similarly, with the aryl halide under …
Number of citations: 23 pubs.acs.org
PP Choudhury - 2015 - wakespace.lib.wfu.edu
… The chloroprene Grignard reagent was added to 1-chloro-1-methylsiletane at 0 C and was reacted for 12 h, but we didn’t see any product formation. From our previous experience we …
Number of citations: 0 wakespace.lib.wfu.edu
PP Choudhury, ME Welker - Molecules, 2015 - mdpi.com
… Chloroprene in 50% xylenes (1.0 mL, 5.15 mmol) and 1-chloro-1-methylsiletane (0.53 mL, 4.3 mmol) were used according to the procedure described above to yield a light yellow …
Number of citations: 8 www.mdpi.com
SF Tlais - 2011 - diginole.lib.fsu.edu
… The arylsiletanes employed in this methodology were prepared by coupling 1-chloro1-methylsiletane (2) with the requisite aryl Grignard reagent or, similarly, with the aryl halide under …
Number of citations: 4 diginole.lib.fsu.edu
SE Denmark, CR Butler - Chemical communications, 2009 - pubs.rsc.org
Functionalized styrenes are extremely useful building blocks for organic synthesis and for functional polymers. One of the most general syntheses of styrenes involves the combination …
Number of citations: 65 pubs.rsc.org
MV Kozytska, GB Dudley
Number of citations: 0

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